molecular formula C11H16BrNO2 B3074350 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol CAS No. 1019596-28-1

2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol

Cat. No.: B3074350
CAS No.: 1019596-28-1
M. Wt: 274.15 g/mol
InChI Key: WYRDKLSIXIYOSR-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride (: 1240567-72-9) is a high-purity organic building block supplied with comprehensive analytical data, including NMR and LC-MS, to ensure quality and support critical research applications . With a molecular formula of C11H17BrClNO2 and a molecular weight of 310.62 g/mol, this compound is a versatile chemical intermediate for synthesizing more complex molecules in medicinal chemistry and drug discovery programs . The structural motif of a brominated and aminated phenol makes it a valuable scaffold for constructing compound libraries and for use in coupling reactions. This product is strictly for research and development purposes and is not intended for diagnostic or therapeutic uses on humans or animals .

Properties

IUPAC Name

2-bromo-6-methoxy-4-[(propan-2-ylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2/c1-7(2)13-6-8-4-9(12)11(14)10(5-8)15-3/h4-5,7,13-14H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRDKLSIXIYOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=C(C(=C1)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol typically involves multiple steps. One common method includes the bromination of 6-methoxyphenol followed by the introduction of the isopropylamino methyl group through a Mannich reaction. The reaction conditions often require the use of bromine or a brominating agent, a suitable solvent, and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and Mannich reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dehalogenated phenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol is an organic compound belonging to the class of bromophenols. It is characterized by a bromine atom, a methoxy group, and an isopropylamino methyl group attached to a phenol ring. This structure gives the compound unique chemical and biological properties, making it useful in medicinal chemistry and materials science.

Scientific Research Applications

2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol is a versatile compound with applications in chemistry, biology, medicine, and industry.

Chemistry

  • It serves as a building block in synthesizing complex organic molecules.
  • The compound can undergo oxidation, reduction, and substitution reactions. Common reagents for these reactions include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) for oxidation, sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction, and sodium hydroxide (NaOH) for nucleophilic substitution.

Biology

  • It is investigated for potential biological activities, such as antimicrobial and anticancer properties. Research indicates it has significant antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Medicine

  • It is explored for potential therapeutic applications, including as a precursor for drug development.

Industry

  • It is utilized in the production of specialty chemicals and materials.

2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol's structural complexity allows for chemical modifications that influence its biological activity. The bromine atom and methoxy group enhance its potential interactions with biological targets.

Antimicrobial Activity

The compound exhibits antimicrobial properties, effective against Gram-positive and Gram-negative bacteria, and certain fungal strains.

Minimum Inhibitory Concentration (MIC) Values:

MicroorganismMIC (mg/mL)
E. coli0.0048 - 0.0195
Bacillus mycoides0.0048
Candida albicans0.039
Staphylococcus aureus5.64 - 77.38
Pseudomonas aeruginosa13.40 - 137.43

Anticancer Properties

Preliminary studies suggest potential anticancer properties, but further research is needed to understand the mechanism of action and efficacy against various cancer cell lines. The biological activity may involve inhibition of cell wall synthesis and interference with metabolic pathways in microorganisms.

Properties

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups can influence the compound’s reactivity and binding affinity to biological targets. The isopropylamino methyl group may enhance its solubility and bioavailability. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of brominated phenolic derivatives with variations in substituents. Below is a detailed comparison:

Structural Variations and Functional Groups
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol)
2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol (Target) Br (C2), OCH₃ (C6), (CH(CH₃)₂)NHCH₂ (C4) C₁₁H₁₅BrNO₂ 287.15
2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol Br (C2), Cl (C4), Cl-C₆H₄-CH=N (C6) C₁₃H₈BrCl₂NO 345.97
4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol Br (C4), OCH₃ (C2), CF₃-C₆H₄-CH=N (C6) C₁₅H₁₁BrF₃NO₂ 382.16
4-Bromo-2-[[(3-fluoro-4-methylphenyl)amino]methyl]-6-methoxyphenol Br (C4), OCH₃ (C6), F, CH₃-C₆H₃-NHCH₂ (C2) C₁₅H₁₄BrFNO₂ 354.19
2-Bromo-6-methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol Hydrochloride Br (C2), OCH₃ (C6), CH₃-pyrazole-NHCH₂ (C4), HCl salt C₁₂H₁₅BrClN₃O₂ 348.63
2-[[(1,3-Benzodioxol-5-ylmethyl)imino]methyl]-6-bromo-4-methoxybenzenol Br (C6), OCH₃ (C4), benzodioxol-CH₂-CH=N (C2) C₁₆H₁₄BrNO₄ 364.19

Key Observations :

  • Halogenation : Bromine is common at C2 or C4, while chlorine (e.g., ) or fluorine (e.g., ) appears in other derivatives. Halogens enhance molecular weight and influence lipophilicity (logP) and reactivity.
  • Amino/Imine Groups: The target compound’s isopropylaminomethyl group contrasts with imine-linked aromatic substituents (e.g., ).
  • Heterocyclic Substituents : Pyrazole () and benzodioxole () groups expand π-conjugation, affecting electronic properties and metabolic stability.
Physicochemical Properties
  • Lipophilicity (logP) :
    • The target compound’s logP is estimated at ~2.5 (calculated via fragment-based methods).
    • Imine-containing derivatives (e.g., ) have higher logP (~3.0–3.5) due to aromatic substituents.
    • Hydrochloride salts (e.g., ) exhibit improved aqueous solubility compared to free bases.
  • Hydrogen Bonding: The target’s phenolic OH and aliphatic amine enable strong H-bonding (donor/acceptor capacity: 3/3).

Biological Activity

2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol is an organic compound belonging to the class of bromophenols. Its molecular formula is C19H22BrN3O3, and it features a bromine atom, a methoxy group, and an isopropylamino methyl group attached to a phenolic ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound’s structural complexity allows for various chemical modifications, which can influence its biological activity. The presence of the bromine atom and the methoxy group enhances its potential for interactions with biological targets.

Antimicrobial Activity

Research indicates that 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol exhibits significant antimicrobial properties. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.

  • Minimum Inhibitory Concentration (MIC) Values :
    • Effective against E. coli with MIC values ranging from 0.0048 to 0.0195 mg/mL.
    • Active against Bacillus mycoides and Candida albicans , with MIC values of 0.0048 mg/mL and 0.039 mg/mL, respectively .
MicroorganismMIC (mg/mL)
E. coli0.0048 - 0.0195
Bacillus mycoides0.0048
Candida albicans0.039
Staphylococcus aureus5.64 - 77.38
Pseudomonas aeruginosa13.40 - 137.43

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties, although detailed investigations are still required to elucidate its mechanism of action and efficacy against various cancer cell lines.

The biological activity of 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol is thought to involve multiple mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar to other phenolic compounds, it may disrupt bacterial cell wall synthesis.
  • Interference with Metabolic Pathways : The presence of the aminoalkyl substituent may enhance its ability to interact with metabolic pathways in microorganisms.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential of 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol:

  • Study on Antibacterial Activity :
    A study assessed various monomeric alkaloids for their antibacterial properties, revealing that compounds with similar structural features exhibited strong inhibition against several bacterial strains .
  • Antifungal Investigations :
    Research into related bromophenols indicated promising antifungal activity against strains like Candida albicans, suggesting that structural modifications could enhance efficacy.

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol, and how can intermediates be characterized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or Schiff base formation. For example, brominated phenolic intermediates (e.g., 2-amino-6-bromo-4-methoxyphenol, as in ) are functionalized with isopropylamine via reductive amination. Key intermediates should be characterized using FT-IR (to confirm C-Br stretching at ~500–600 cm⁻¹) and ¹H/¹³C NMR (to verify methoxy protons at δ ~3.8 ppm and isopropylamine methyl groups at δ ~1.2 ppm) .

Q. How can the purity of this compound be validated for pharmacological screening?

Methodological Answer: Use HPLC with UV detection (λ = 254 nm) and a C18 column, comparing retention times against a reference standard. Purity >95% is critical for reliable bioactivity data. For trace impurities, LC-MS can identify byproducts, such as unreacted bromophenolic precursors or Schiff base derivatives (as seen in ) .

Advanced Research Questions

Q. How can computational methods optimize the reaction yield for this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states during amination or bromination steps, identifying energy barriers. For example, used DFT to analyze Schiff base formation, revealing steric hindrance from methoxy groups as a yield-limiting factor. Pair computational predictions with Design of Experiments (DoE) to optimize solvent polarity and temperature .

Q. What strategies resolve contradictions between predicted and experimental crystal structures?

Methodological Answer: Discrepancies often arise from non-covalent interactions (e.g., hydrogen bonding or π-stacking). In , X-ray crystallography showed unexpected intramolecular H-bonding between the methoxy oxygen and the isopropylamine group, which DFT failed to predict. Use Hirshfeld surface analysis to quantify intermolecular interactions and refine computational models with dispersion-corrected functionals (e.g., ωB97X-D) .

Q. How can the compound’s mechanism of action in antimicrobial assays be elucidated?

Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) to predict binding to bacterial targets (e.g., dihydrofolate reductase) with time-kill assays to validate bacteriostatic vs. bactericidal effects. highlights similar triazole-thiadiazole derivatives requiring MIC values ≤8 µg/mL for activity. Use synchrotron-based X-ray crystallography to resolve ligand-target complexes at atomic resolution .

Q. What environmental stability assays are critical for assessing ecotoxicological risks?

Methodological Answer: Conduct hydrolysis studies (pH 4–9, 25–50°C) to track degradation via LC-MS, focusing on bromine release (a potential endocrine disruptor). recommends testing photolytic stability under UV light (λ = 254 nm) and soil adsorption using OECD Guideline 106 . Degradation products (e.g., 6-methoxy-4-aminophenol) should be screened for genotoxicity via Ames tests .

Experimental Design & Data Analysis

Q. How to design a split-plot experiment for evaluating structure-activity relationships (SAR)?

Methodological Answer: Adapt the split-split plot design from :

  • Main plot : Variate substituents (e.g., bromine vs. chlorine).
  • Subplot : Modify the isopropylamine group (e.g., tert-butylamine).
  • Sub-subplot : Test bioactivity across multiple cell lines (e.g., HeLa, HEK293).
    Use mixed-effects models (e.g., SAS PROC MIXED) to account for nested variability, ensuring n ≥ 4 replicates per group .

Q. How to analyze conflicting bioactivity data across studies?

Methodological Answer: Perform meta-regression to identify confounding variables (e.g., solvent polarity in cell culture media). For example, notes that dimethyl sulfoxide (DMSO) concentrations >1% can mask antimicrobial effects. Use Bland-Altman plots to assess inter-study bias and QSAR models to standardize activity thresholds .

Methodological Resources

  • Structural Characterization : X-ray crystallography (), NMR ().
  • Computational Tools : Gaussian (DFT), AutoDock (docking).
  • Environmental Testing : OECD guidelines (), Ames tests ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol
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2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol

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